molecular formula C19H24N4O4S B2540978 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine CAS No. 1105213-37-3

3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine

Cat. No.: B2540978
CAS No.: 1105213-37-3
M. Wt: 404.49
InChI Key: LLTQHICYKZSPPY-UHFFFAOYSA-N
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Description

3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with the benzodioxole group under controlled conditions.

    Pyridazine Ring Formation: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyridazine ring in the presence of a sulfonylating agent to introduce the propane-1-sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole group.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine and pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(methylsulfonyl)pyridazine
  • 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(ethylsulfonyl)pyridazine
  • 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(butane-1-sulfonyl)pyridazine

Uniqueness

The uniqueness of 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propane-1-sulfonyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylsulfonylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-2-11-28(24,25)19-6-5-18(20-21-19)23-9-7-22(8-10-23)13-15-3-4-16-17(12-15)27-14-26-16/h3-6,12H,2,7-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTQHICYKZSPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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